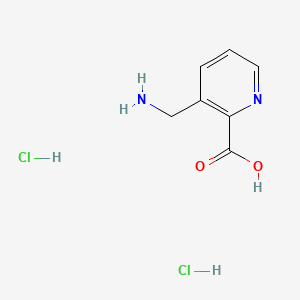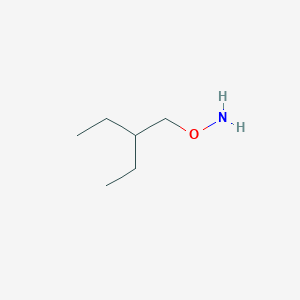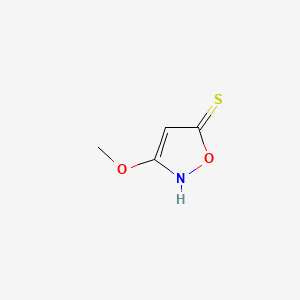
3-(bromomethyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the third position and a nitro group at the fourth position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to ensure better control over reaction conditions and improved yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the pyrazole.
Reduction: The major product is 3-(bromomethyl)-4-amino-1H-pyrazole.
Oxidation: Oxidation products are less common but can include various oxidized forms of the pyrazole ring.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and as a probe for understanding biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The nitro group can participate in redox reactions, affecting the redox state of biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-4-nitro-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-Nitro-1H-pyrazole: Lacks the bromomethyl group but retains the nitro group.
Uniqueness
3-(Bromomethyl)-4-nitro-1H-pyrazole is unique due to the combination of the bromomethyl and nitro groups, which confer specific reactivity and potential for diverse applications. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the nitro group can participate in redox chemistry, adding to its versatility .
Propiedades
Fórmula molecular |
C4H4BrN3O2 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
5-(bromomethyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |
Clave InChI |
KMZHPQUCHLDRCB-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)



